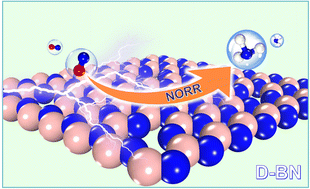Defective boron nitride nanosheets: an efficient non-metal catalyst for electrochemical reduction of NO to NH3†
New Journal of Chemistry Pub Date: 2023-09-29 DOI: 10.1039/D3NJ03921H
Abstract
Electrochemical NO-to-NH3 reduction (NORR) offers an effective strategy to simultaneously realize polluted NO removal and valued ammonia production. Herein, defective BN nanosheets (D-BN) are firstly developed as a powerful non-metal catalyst for the NORR, which exhibits an NH3-faradaic efficiency of 92.1% and an NH3 yield rate of 192.4 μmol h−1 cm−2 at −0.7 V (RHE). Mechanistic investigations unravel that B-vacancies on D-BN are essential in activating and hydrogenating NO whilst restricting the competing H2 evolution, rendering the high NORR activity and selectivity of D-BN.


Recommended Literature
- [1] Selectfluor-mediated construction of 3-arylselenenyl and 3,4-bisarylselenenyl spiro[4.5]trienones via cascade annulation of N-phenylpropiolamides with diselenides†
- [2] Tunable regioselective synthesis of pyrazolo[3,4-d]pyrimidine derivatives via aza-Wittig cyclization and dimroth-type rearrangement†
- [3] Synthesis of curtain-like crumpled boehmite and γ-alumina nanosheets†
- [4] NON-LINEAR ANALYSIS OF THE EFFECT OF WORKING-MEMORY CAPACITY ON ORGANIC-SYNTHESIS PROBLEM SOLVING
- [5] Probing the excited-state chemical shifts and exchange parameters by nitrogen-decoupled amide proton chemical exchange saturation transfer (HNdec-CEST)†
- [6] Molecular association induced by flow in solutions of some macromolecular polyelectrolytes
- [7] Journal of the Royal Institute of Chemistry. July 1958
- [8] Underpotential deposition and anodic stripping voltammetry at mesoporous microelectrodes
- [9] Back cover
- [10] Sterols in human milk during lactation: bioaccessibility and estimated intakes†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 155535-23-2









